molecular formula C29H32F27I B12086925 Nonacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-15-iodo- CAS No. 1980044-87-8

Nonacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-15-iodo-

Cat. No.: B12086925
CAS No.: 1980044-87-8
M. Wt: 1020.4 g/mol
InChI Key: LTXUJLIAJJNKBD-UHFFFAOYSA-N
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Description

Nonacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-15-iodo- is a highly fluorinated organic compound. It is a derivative of nonacosane, a straight-chain hydrocarbon with the molecular formula C29H60. The addition of fluorine and iodine atoms significantly alters its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-15-iodo- typically involves the fluorination of nonacosane followed by iodination The fluorination process can be achieved using elemental fluorine or other fluorinating agents under controlled conditions to ensure selective substitution

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing advanced reactors and precise control systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Nonacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-15-iodo- can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The presence of multiple fluorine atoms allows for addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated or iodinated derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

Nonacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-15-iodo- has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of fluorination and iodination on hydrocarbon properties.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the development of advanced materials, coatings, and lubricants due to its unique chemical properties.

Mechanism of Action

The mechanism by which Nonacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-15-iodo- exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, while the iodine atoms can participate in various biochemical interactions. The specific pathways and targets depend on the context of its application, such as its role in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Nonacosane: The parent hydrocarbon with the molecular formula C29H60.

    Fluorinated Alkanes: Compounds with similar fluorination patterns but different chain lengths or structures.

    Iodinated Alkanes: Compounds with iodine atoms but lacking extensive fluorination.

Uniqueness

Nonacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-15-iodo- is unique due to its combination of extensive fluorination and iodination. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1980044-87-8

Molecular Formula

C29H32F27I

Molecular Weight

1020.4 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-15-iodononacosane

InChI

InChI=1S/C29H32F27I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(57)15-17(30,31)18(32,33)19(34,35)20(36,37)21(38,39)22(40,41)23(42,43)24(44,45)25(46,47)26(48,49)27(50,51)28(52,53)29(54,55)56/h16H,2-15H2,1H3

InChI Key

LTXUJLIAJJNKBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CC(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I

Origin of Product

United States

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